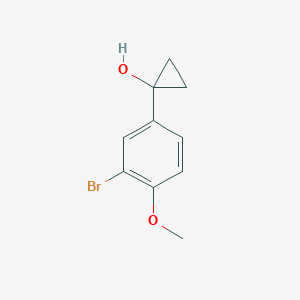

1-(3-Bromo-4-methoxyphenyl)cyclopropanol

Overview

Description

“1-(3-Bromo-4-methoxyphenyl)cyclopropanol” is a chemical compound with the molecular formula C10H11BrO2 . It is a powder in physical form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone offers an attractive method to access this important compound .Molecular Structure Analysis

The molecular structure of “1-(3-Bromo-4-methoxyphenyl)cyclopropanol” can be represented by the InChI code: 1S/C10H11BrO2/c1-13-9-3-2-7(6-8(9)11)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 .Physical And Chemical Properties Analysis

“1-(3-Bromo-4-methoxyphenyl)cyclopropanol” is a powder in physical form . It has a molecular weight of 243.1 .Scientific Research Applications

Synthesis of Novel Compounds

Research has explored the synthesis of various derivatives and compounds using 1-(3-Bromo-4-methoxyphenyl)cyclopropanol or related bromophenols and cyclopropane moieties. For instance, a study by Fariña et al. (1986) investigated the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles, leading to the formation of cyclopropane bis-lactones, highlighting the versatility of bromophenol derivatives in synthesizing cyclopropane-containing compounds (Fariña, Maestro, Martín, Martín, Sánchez, Soria, 1986). Similarly, Fariña et al. (1987) described the formation of cyclopropane lactones and heterocyclic compounds via Michael initiated ring closure reactions, showcasing the chemical reactivity of bromo-substituted compounds in creating functionally diverse molecular structures (Fariña, Maestro, Martín, Soria, 1987).

Biological Activities and Applications

Another dimension of research focuses on the biological activities of bromophenol derivatives. Guo et al. (2018) synthesized a novel bromophenol derivative showing anticancer activities on human lung cancer cell lines. The study elucidates the mechanism of action, including cell cycle arrest and apoptosis induction, mediated through ROS generation and signaling pathway modulation (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, Shi, 2018). This highlights the potential of bromophenol derivatives in the development of new anticancer drugs.

Enzyme Inhibition Studies

The inhibitory effects of bromophenol derivatives on enzymes have also been investigated. Boztaş et al. (2015) studied the inhibition of carbonic anhydrase isoenzymes by cyclopropylcarboxylic acids and esters and cyclopropylmethanols incorporating bromophenol moieties, revealing potent inhibitory effects that suggest applications in treating conditions associated with dysregulated enzyme activity (Boztaş, Çetinkaya, Topal, Gülçin, Menzek, Şahin, Tanc, Supuran, 2015).

Chemical and Structural Characterization

Moreover, studies on the chemical and structural characterization of compounds related to 1-(3-Bromo-4-methoxyphenyl)cyclopropanol contribute to a deeper understanding of their properties and potential applications. For example, research into the preparative high-performance liquid chromatographic separation of high-molecular-weight isomers and structural studies on bromophenol derivatives provides valuable information for the synthesis and application of these compounds in various scientific fields (Berg, Mcnair, 1977).

Safety and Hazards

properties

IUPAC Name |

1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-13-9-3-2-7(6-8(9)11)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIGVZARUASQPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CC2)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-4-methoxyphenyl)cyclopropanol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B2584356.png)

![(2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid](/img/structure/B2584366.png)

![3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one](/img/structure/B2584367.png)

![3-[1-(4-methoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2584370.png)